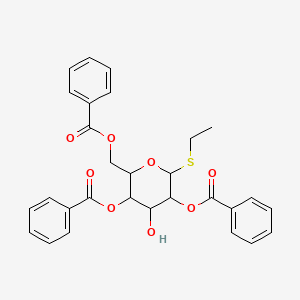![molecular formula C21H28O2 B13385307 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Dehydroprogesterone, also known as 4,16-Pregnadiene-3,20-dione, is a steroid hormone with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . It is a derivative of progesterone and is characterized by the presence of a double bond between the 16th and 17th carbon atoms in its structure . This compound is of significant interest in both scientific research and industrial applications due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the use of 17 alpha-hydroxyprogesterone as a starting material. The process includes mixing 17 alpha-hydroxyprogesterone with toluene, water, and acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 16-Dehydroprogesterone often employs biotransformation techniques using microorganisms. For instance, the biotransformation of steroids using different microorganisms can introduce hydroxyl groups into the steroid skeleton, which is an important step in the synthesis of new steroids . This method is favored for its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of 16-Dehydroprogesterone, such as 16 alpha-hydroxyprogesterone .
Applications De Recherche Scientifique
16-Dehydroprogesterone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and as a model compound in studying steroid chemistry.
Biology: It is used to study the metabolic pathways of steroid hormones and their biological effects.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain hormonal disorders.
Mécanisme D'action
The mechanism of action of 16-Dehydroprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, regulating the growth and shedding of the uterine lining . This interaction is crucial for maintaining pregnancy and regulating the menstrual cycle. Additionally, it may influence other signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Progesterone: The parent compound of 16-Dehydroprogesterone, with similar biological activities but lacking the double bond between the 16th and 17th carbon atoms.
Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.
Pregnenolone: A precursor in the biosynthesis of steroid hormones, including progesterone and 16-Dehydroprogesterone.
Uniqueness: 16-Dehydroprogesterone is unique due to the presence of the double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)





![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

